![molecular formula C20H24N2O3S B4127921 ethyl 4-[({[1-(4-ethoxyphenyl)ethyl]amino}carbonothioyl)amino]benzoate](/img/structure/B4127921.png)
ethyl 4-[({[1-(4-ethoxyphenyl)ethyl]amino}carbonothioyl)amino]benzoate
Overview
Description
Ethyl 4-[({[1-(4-ethoxyphenyl)ethyl]amino}carbonothioyl)amino]benzoate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as ethyl 2-[4-(2-carbamoylbenzoyl)amino]-3-(4-ethoxyphenyl)propanoate and is commonly referred to as ECA.
Mechanism of Action
The mechanism of action of ECA is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins in the targeted cells. ECA has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Biochemical and Physiological Effects:
ECA has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the activity of various enzymes, including acetylcholinesterase, tyrosinase, and xanthine oxidase. ECA has also been shown to have anti-inflammatory and analgesic effects.
Advantages and Limitations for Lab Experiments
ECA has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities. ECA is also relatively inexpensive compared to other compounds with similar properties. However, one limitation of ECA is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in experiments.
Future Directions
There are several future directions for research on ECA. One area of interest is the development of ECA-based fluorescent probes for the detection of metal ions. Another area of interest is the investigation of ECA's potential as an antifungal and antibacterial agent. Additionally, further research is needed to fully understand the mechanism of action of ECA and its potential applications in the treatment of cancer and other diseases.
Conclusion:
In conclusion, ECA is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The synthesis of ECA is a complex process that requires expertise and specialized equipment. ECA has been extensively studied for its potential applications in various fields of scientific research, including antitumor, antifungal, and antibacterial properties. ECA has several advantages for use in lab experiments, but its mechanism of action is not fully understood, which makes it difficult to optimize its use in experiments. There are several future directions for research on ECA, including the development of ECA-based fluorescent probes and the investigation of its potential as an antifungal and antibacterial agent.
Scientific Research Applications
ECA has been extensively studied for its potential applications in various fields of scientific research. It has been shown to have antitumor, antifungal, and antibacterial properties. ECA has also been investigated for its potential use as a fluorescent probe for the detection of metal ions.
properties
IUPAC Name |
ethyl 4-[1-(4-ethoxyphenyl)ethylcarbamothioylamino]benzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S/c1-4-24-18-12-8-15(9-13-18)14(3)21-20(26)22-17-10-6-16(7-11-17)19(23)25-5-2/h6-14H,4-5H2,1-3H3,(H2,21,22,26) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFPMQPPQQQKKRJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(C)NC(=S)NC2=CC=C(C=C2)C(=O)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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